3,5-Difluoro-4-(trifluoromethyl)phenol
CAS No.: 116640-11-0
Cat. No.: VC21292011
Molecular Formula: C7H3F5O
Molecular Weight: 198.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116640-11-0 |
---|---|
Molecular Formula | C7H3F5O |
Molecular Weight | 198.09 g/mol |
IUPAC Name | 3,5-difluoro-4-(trifluoromethyl)phenol |
Standard InChI | InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |
Standard InChI Key | NAOKJLSRDFRVLJ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)O |
Canonical SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)O |
Introduction
Chemical Identity and Structural Characteristics
3,5-Difluoro-4-(trifluoromethyl)phenol belongs to the class of fluorinated phenols, which are characterized by the presence of multiple fluorine atoms attached to a phenol base structure. The compound features a phenol core with two fluorine atoms at positions 3 and 5, and a trifluoromethyl group (-CF₃) at position 4.
Identification Parameters
The compound is formally identified through several standardized parameters that enable precise chemical identification:
Parameter | Value |
---|---|
Chemical Name | 3,5-Difluoro-4-(trifluoromethyl)phenol |
CAS Number | 116640-11-0 |
Molecular Formula | C₇H₃F₅O |
Molecular Weight | 198.09 g/mol |
SMILES Notation | FC(c1c(F)cc(cc1F)O)(F)F |
InChI | InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |
InChIKey | NAOKJLSRDFRVLJ-UHFFFAOYSA-N |
The compound is also known by several synonyms, including "Phenol, 3,5-difluoro-4-(trifluoromethyl)-" and "3,5-difluoro-4-trifluoro-methylphenol" .
Structural Features
The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of:
-
A phenol ring with a hydroxyl group (-OH)
-
Two fluorine atoms at positions 3 and 5 on the benzene ring
-
A trifluoromethyl group (-CF₃) at position 4, containing three additional fluorine atoms
This arrangement of fluorine substituents creates a highly electronegative environment around the aromatic ring, influencing the compound's chemical reactivity and physical properties .
Physical and Chemical Properties
3,5-Difluoro-4-(trifluoromethyl)phenol possesses distinct physical and chemical properties that make it valuable for various applications, particularly in pharmaceutical research and organic synthesis.
Chemical Properties
The chemical behavior of 3,5-Difluoro-4-(trifluoromethyl)phenol is influenced by its fluorinated structure:
The high LogP value of 3.80 indicates significant lipophilicity, suggesting the compound has greater solubility in non-polar solvents than in water. This property makes it potentially useful in pharmaceutical applications where membrane permeability is desired .
Applications and Research Uses
Pharmaceutical Research
Fluorinated phenols like 3,5-Difluoro-4-(trifluoromethyl)phenol have significant applications in pharmaceutical research:
-
As building blocks in medicinal chemistry for drug candidate synthesis
-
In the development of biologically active compounds
-
As intermediates in the synthesis of more complex pharmaceutical agents
The presence of multiple fluorine atoms confers important properties that are valuable in pharmaceutical development:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume